4-Methoxy-1-naphthyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-naphthyl thiocyanate is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring and a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-naphthyl thiocyanate typically involves the reaction of 4-methoxy-1-naphthol with thiocyanate reagents. One common method includes the use of thiophosgene or similar reagents to introduce the thiocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-naphthyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
4-Methoxy-1-naphthyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-1-naphthyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-Methoxy-1-naphthol: Shares the methoxy-naphthalene structure but lacks the thiocyanate group.
1-Naphthyl isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group.
4-Methoxy-2-naphthyl thiocyanate: Similar structure with a different position of the methoxy group.
Uniqueness: 4-Methoxy-1-naphthyl thiocyanate is unique due to the specific positioning of the methoxy and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66231-77-4 |
---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C12H9NOS/c1-14-11-6-7-12(15-8-13)10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
AQBMFRXFXLTEOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.